molecular formula C21H19F2NO3 B1680941 SEA0400 CAS No. 223104-29-8

SEA0400

Cat. No.: B1680941
CAS No.: 223104-29-8
M. Wt: 371.4 g/mol
InChI Key: YSUBLPUJDOWYDP-UHFFFAOYSA-N
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Description

SEA0400 is a potent and selective inhibitor of the sodium-calcium exchanger (NCX). This compound has been extensively studied for its ability to modulate calcium homeostasis in various cell types, including neurons, astrocytes, and cardiomyocytes. The sodium-calcium exchanger plays a crucial role in maintaining intracellular calcium levels by exchanging sodium ions for calcium ions across the cell membrane. This compound has shown promise in various therapeutic applications, particularly in the context of cardiovascular diseases and neuroprotection .

Preparation Methods

Synthetic Routes and Reaction Conditions

SEA0400 is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the core structure, which involves the formation of a benzene ring substituted with ethoxy and difluorophenyl groups. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

SEA0400 primarily undergoes substitution reactions due to the presence of various functional groups on its benzene ring. These reactions include:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

Major Products

The major products formed from the reactions of this compound include various substituted benzene derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

SEA0400 exerts its effects by selectively inhibiting the sodium-calcium exchanger. The sodium-calcium exchanger is an antiporter that pumps calcium ions out of the cells while bringing sodium ions into the cells. This compound binds to the exchanger and stabilizes it in an inactive state, preventing the exchange of sodium and calcium ions. This inhibition leads to a reduction in intracellular calcium levels, which can have various physiological effects depending on the cell type and context .

Properties

IUPAC Name

2-[4-[(2,5-difluorophenyl)methoxy]phenoxy]-5-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO3/c1-2-25-18-8-10-21(20(24)12-18)27-17-6-4-16(5-7-17)26-13-14-11-15(22)3-9-19(14)23/h3-12H,2,13,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUBLPUJDOWYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OC2=CC=C(C=C2)OCC3=C(C=CC(=C3)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349269
Record name SEA0400
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223104-29-8
Record name SEA0400
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-ethoxy-2-(4-hydroxyphenoxy)aniline (3.68 g, 15 mmol) in N,N-dimethylformamide (50 ml) were added potassium tert-butoxide (2.02 g, 18 mmol) and 2,5-difluorobenzyl bromide (3.11 g, 15 mmol), followed by stirring at room temperature overnight. The reaction solution was poured into water and extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous sodium chloride solution, and after drying, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography [eluent; ethyl acetate-hexane (1:4)] to give the title compound (4.29 g).
Name
5-ethoxy-2-(4-hydroxyphenoxy)aniline
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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